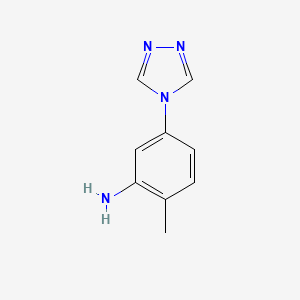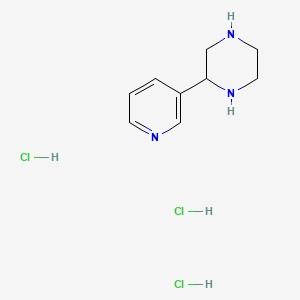
1-乙基-1H-吲哚-4-甲醛
概述
描述
1-Ethyl-1H-indole-4-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The compound 1-ethyl-1H-indole-4-carbaldehyde is characterized by an indole ring substituted with an ethyl group at the nitrogen atom and an aldehyde group at the fourth carbon position.
科学研究应用
1-Ethyl-1H-indole-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用机制
Target of Action
1-Ethyl-1H-indole-4-carbaldehyde, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are generally known to interact with a wide range of targets, contributing to their diverse biological activities .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets . For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by 1-ethyl-1H-indole-4-carbaldehyde would depend on its specific targets and mode of action.
Result of Action
The molecular and cellular effects of 1-ethyl-1H-indole-4-carbaldehyde’s action would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, the effects could potentially be wide-ranging .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.
This makes them a valuable area of study for the development of new therapeutic agents .
生化分析
Biochemical Properties
1-Ethyl-1H-indole-4-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors, contributing to its diverse biological activities . It binds with high affinity to these receptors, making it a valuable compound for developing new useful derivatives
Cellular Effects
Indole derivatives have been shown to have a significant impact on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it is likely to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indole-4-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For 1-ethyl-1H-indole-4-carbaldehyde, the starting materials would include an appropriate ethyl-substituted phenylhydrazine and a suitable aldehyde.
Industrial Production Methods: In industrial settings, the synthesis of 1-ethyl-1H-indole-4-carbaldehyde may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions: 1-Ethyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, typically at the C-3 position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid, nitration using nitric acid and sulfuric acid, and sulfonation using sulfuric acid.
Major Products:
Oxidation: 1-Ethyl-1H-indole-4-carboxylic acid.
Reduction: 1-Ethyl-1H-indole-4-methanol.
Substitution: Various halogenated, nitrated, and sulfonated derivatives of 1-ethyl-1H-indole-4-carbaldehyde.
相似化合物的比较
1-Methyl-1H-indole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-1H-indole-4-carbaldehyde: Similar structure but with a propyl group instead of an ethyl group.
1-Benzyl-1H-indole-4-carbaldehyde: Similar structure but with a benzyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-1H-indole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile intermediate in synthetic chemistry and a valuable compound in biological studies.
属性
IUPAC Name |
1-ethylindole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-12-7-6-10-9(8-13)4-3-5-11(10)12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMESIMZUTFUYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589403 | |
| Record name | 1-Ethyl-1H-indole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894852-86-9 | |
| Record name | 1-Ethyl-1H-indole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





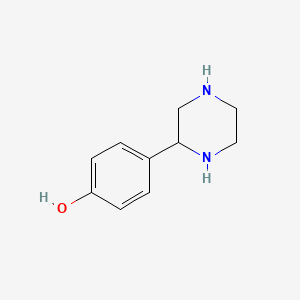
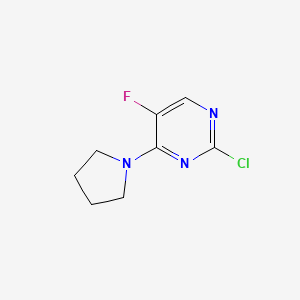
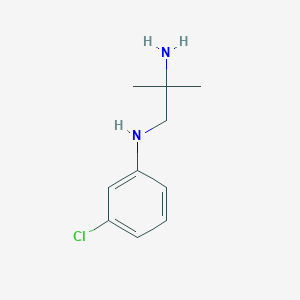
![5-[3-(Trifluoromethyl)phenyl]nicotinic acid](/img/structure/B1602633.png)
![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1602636.png)
